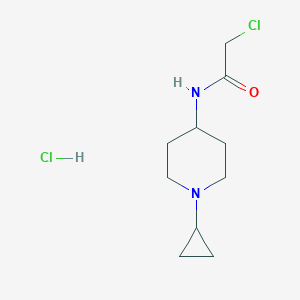

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSOIMDOKITGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride

- CAS Number : 1209361-53-4

- Molecular Formula : C10H18Cl2N2O

- Molecular Weight : 253.16872 g/mol

Synthesis

The synthesis of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of cyclopropylpiperidine with chloroacetyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that chloroacetamides, including 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride, exhibit significant antimicrobial activity. A study demonstrated that chloroacetamides were effective against various pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus (MRSA) | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The biological activity was assessed using quantitative structure–activity relationship (QSAR) analysis, which suggested that the position of substituents significantly influences antimicrobial efficacy .

The mechanism by which 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride exerts its biological effects involves its interaction with specific molecular targets. The chloroacetamide moiety can react with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction may disrupt key biochemical pathways, contributing to its observed antimicrobial and potentially anticancer properties .

Case Studies and Research Findings

-

Antimicrobial Testing :

A study evaluated the antimicrobial efficacy of various chloroacetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated phenyl substituents exhibited enhanced lipophilicity, facilitating their penetration through bacterial membranes . -

Analgesic Activity :

While primarily studied for antimicrobial properties, derivatives of chloroacetamides have also shown promise in analgesic applications. Molecular docking studies suggest that these compounds may interact effectively with cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways . -

Quantitative Structure–Activity Relationship (QSAR) :

QSAR models have been employed to predict the biological activity of chloroacetamides based on their chemical structure. These models help identify promising candidates for further development by correlating structural features with biological potency .

Scientific Research Applications

Neuropsychiatric Disorders

The compound has been studied for its effects on serotonin receptors, particularly as an inverse agonist at the 5-HT2A subtype. This activity suggests potential applications in treating various neuropsychiatric conditions such as:

- Schizophrenia

- Major Depression

- Anxiety Disorders

- Tourette's Syndrome

Research indicates that compounds affecting serotonergic activity can alleviate symptoms associated with these disorders by modulating neurotransmitter systems .

Pain Management

Research has also highlighted the role of serotonin in pain perception. The modulation of serotonergic pathways using compounds like 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride may provide therapeutic benefits in managing chronic pain conditions .

Study on Antipsychotic Effects

A study investigated the antipsychotic potential of this compound through behavioral models. Results indicated significant effects on locomotor activity and head-twitch responses in mice, suggesting efficacy in reducing psychotic symptoms .

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antipsychotic | Mice | Reduced locomotor activity | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s unique cyclopropyl-piperidine core distinguishes it from other chloroacetamides. Key structural analogs include:

Key Observations :

- Cyclopropyl vs. Ethyl/Phenyl Groups : The cyclopropyl group in the target compound introduces steric and electronic effects distinct from ethyl (as in ) or aromatic substituents (e.g., alachlor ). Cyclopropane’s strained ring may enhance metabolic stability compared to linear alkyl chains.

- Piperidine vs. Pyrrolidine/Phenyl Cores : Piperidine-based analogs (e.g., ) are common in pharmaceuticals due to their bioisosteric properties, whereas phenyl-substituted derivatives (e.g., alachlor) dominate agrochemical applications .

Physicochemical Properties

- Molecular Weight : The target compound (estimated molecular weight ~248.7 g/mol, assuming C10H17Cl2N2O) is lighter than alachlor (269.77 g/mol) but heavier than the ethylpiperidine analog (241.16 g/mol) .

- Polarity : The cyclopropyl group may reduce polarity compared to methoxy or hydroxy substituents in herbicides like dimethenamid .

Preparation Methods

Preparation of 1-Cyclopropylpiperidine

This step can be achieved through a nucleophilic substitution reaction involving piperidine and a cyclopropane derivative. However, specific conditions and reagents may vary based on the starting materials available.

Activation of the Piperidine Ring

Activation can be done by forming a carbamate using phosgene or its safer alternatives like carbonyl diimidazole (CDI) followed by reaction with an alcohol, or directly through amide formation.

Coupling with 2-Chloroacetyl Chloride

The activated piperidine derivative is then reacted with 2-chloroacetyl chloride in the presence of a base to form the acetamide. This step requires careful control of reaction conditions to avoid side reactions.

Hydrochloride Salt Formation

The final step involves treating the acetamide with hydrochloric acid to form the hydrochloride salt.

Analysis and Purification

After synthesis, the compound must be purified and analyzed to ensure its purity and structure. Common methods include:

- Column Chromatography : To separate and purify the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.

- Mass Spectrometry (MS) : To verify the molecular weight.

- High-Performance Liquid Chromatography (HPLC) : To assess purity.

Data Tables

Given the lack of specific data on the synthesis of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride, a general table outlining common conditions for similar reactions is provided below:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Preparation of 1-Cyclopropylpiperidine | Piperidine, Cyclopropanecarboxylic acid derivative | Toluene, reflux, 24h | 70-80% |

| 2. Activation of Piperidine | CDI, Alcohol | DMF, rt, 2h | 85-90% |

| 3. Coupling with 2-Chloroacetyl Chloride | 2-Chloroacetyl chloride, Base (e.g., Et3N) | CH2Cl2, 0°C to rt, 2h | 80-85% |

| 4. Hydrochloride Salt Formation | HCl (g) | Et2O, rt, 1h | 95-98% |

Q & A

Q. Optimization Tips :

- Vary reaction temperature (room temperature to reflux) to balance yield and byproduct formation.

- Use anhydrous solvents to prevent hydrolysis of chloroacetyl chloride.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Cyclopropylation | Cyclopropyl chloride, NaHCO₃ | DCM | 65% | |

| Acetamide Coupling | Chloroacetyl chloride, Et₃N | THF | 72% |

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Q. Table: Key Spectral Data

| Technique | Key Peaks/Signals | Purpose | Reference |

|---|---|---|---|

| ¹H-NMR | δ 3.2 (piperidine H), δ 1.0 (cyclopropyl H) | Confirm substituent positions | |

| IR | 750 cm⁻¹ (C-Cl) | Validate chloroacetamide group |

Advanced: How does the cyclopropyl group on the piperidine ring influence the compound’s physicochemical properties and target binding?

Answer:

- Physicochemical Effects :

- Target Interaction :

Q. Experimental Design :

- Compare IC₅₀ values of cyclopropyl vs. non-cyclopropyl analogs in enzyme assays.

- Use molecular docking to map hydrophobic interactions (e.g., with sEH’s catalytic pocket) .

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?

Answer:

- Source Identification :

- Methodological Adjustments :

Case Study :

In sEH inhibition studies, discrepancies arose due to differing buffer systems. Repeating assays in 25 mM Tris-HCl (pH 7.4) resolved inconsistencies .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Answer:

- Stability :

- Storage :

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

Answer:

- Rodent Models :

- Key Parameters :

Advanced: How can molecular dynamics (MD) simulations improve understanding of its interaction with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.